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Introduction
Dideuteriomethanone (CD₂O), also known as formaldehyde-d₂, is the deuterated

isotopologue of formaldehyde (CH₂O).[1][2] As the simplest deuterated aldehyde, it serves as

an invaluable tool in a multitude of scientific disciplines. Its significance is primarily rooted in the

kinetic isotope effect (KIE), where the replacement of protium with deuterium, which is twice as

heavy, leads to measurable changes in reaction rates.[1] This phenomenon allows researchers

to elucidate complex reaction mechanisms, probe rate-determining steps, and understand

enzymatic pathways.[1]

In addition to mechanistic studies, dideuteriomethanone is widely used in advanced analytical

techniques. In nuclear magnetic resonance (NMR) spectroscopy, its use can simplify complex

spectra.[1] In mass spectrometry (MS), it is employed for differential isotopic labeling, enabling

the precise relative quantification of proteins and other biomolecules in complex samples—a

technique critical in proteomics and drug discovery.[1][3] This guide provides an in-depth

overview of the core physical, spectroscopic, and chemical properties of

dideuteriomethanone, along with experimental protocols for its synthesis and

characterization.
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Pure dideuteriomethanone is a colorless gas at room temperature, analogous to its non-

deuterated counterpart.[2][4][5] It polymerizes readily and is therefore commonly handled as a

solution, typically ~20% (w/w) in deuterium oxide (D₂O).[2][3][4][5][6] The physical properties of

the pure compound are summarized below. Values for boiling and melting points are for

standard formaldehyde (CH₂O) and serve as a close approximation, as specific experimental

values for pure CD₂O are not readily available.

Property Value Source(s)

IUPAC Name Dideuteriomethanone [2]

Synonyms
Formaldehyde-d₂,

(²H₂)Formaldehyde, CD₂O
[2][4][6]

CAS Number 1664-98-8 [1][2][4][5][6]

Molecular Formula CD₂O [4][6]

Average Molecular Weight 32.04 g/mol [3][5][6][7]

Monoisotopic / Exact Mass 32.023118 Da [1][2][4]

Boiling Point (as H₂CO)
-19 °C (-2 °F; 254 K) at 760

mmHg
[4][5]

Melting Point (as H₂CO) -92 °C (-134 °F; 181 K) [2][4][5]

Vapor Pressure 3460 mmHg at 25 °C [7]

Flash Point > 110 °C (> 230 °F) [5]

Solubility
Sparingly soluble in water;

slightly soluble in methanol.
[5]

Spectroscopic and Analytical Characterization
Spectroscopic analysis is fundamental for confirming the identity, purity, and isotopic

enrichment of dideuteriomethanone.

Mass Spectrometry (MS)
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High-resolution mass spectrometry (HRMS) is the definitive technique for confirming the

elemental composition of dideuteriomethanone by providing a highly accurate mass-to-

charge (m/z) value for its molecular ion.[1] It is the primary method used to verify its isotopic

purity and distinguish it from impurities or other isotopologues.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and the local

environment of nuclei.

¹³C NMR: The carbon atom in dideuteriomethanone is highly informative. The carbonyl

carbon typically resonates in the downfield region of the spectrum (170-220 ppm).[1] Due to

spin-spin coupling with the two directly attached deuterium nuclei (spin, I=1), the carbon

signal is split into a quintet (a five-line pattern), according to the 2nI+1 rule.[1] The one-bond

carbon-deuterium coupling constant (¹J C-D) is typically in the range of 20-30 Hz.[1]

²H NMR: Deuterium NMR provides a direct method to observe the deuterium nuclei, showing

a characteristic signal for the CD₂ group.[1]

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy probes the vibrational modes of the molecule. The substitution of

hydrogen with heavier deuterium atoms causes a significant shift in the vibrational frequencies

to lower wavenumbers compared to formaldehyde. This shift is a hallmark of successful

deuteration. The fundamental vibrational modes for dideuteriomethanone have been

identified as follows.[8]

Vibrational Mode Assignment Frequency (cm⁻¹)

ν₁ Symmetric CD₂ Stretch 2056.4

ν₂ C=O Stretch 1700.0

ν₃ Asymmetric CD₂ Stretch 2160.3

ν₄ CD₂ Scissoring (Bend) 1106.4

ν₅ CD₂ Rocking 990.2

ν₆ Out-of-Plane Bend 938.0

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b124363?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Formaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/Formaldehyde
https://www.benchchem.com/product/b124363?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Formaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/Formaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/Formaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/Formaldehyde
https://www.benchchem.com/product/b124363?utm_src=pdf-body
https://www.researchgate.net/publication/237847154_SYNTHESIS_OF_ORGANIC_DEUTERIUM_COMPOUNDS_PART_VI_FORMALDEHYDE-d2_AND_FORMALDEHYDE-d
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b124363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Synthesis of Dideuteriomethanone via Methylene-d₂
Diacetate
A robust, molar-scale synthesis of dideuteriomethanone with high isotopic enrichment (>98%)

has been developed from deuterated methylene bromide.[3][9][10]

Step 1: Synthesis of Methylene-d₂ Diacetate

A mixture of methylene-d₂ bromide (1 mole), potassium acetate (3-4 moles), and glacial

acetic acid containing 5% acetic anhydride is prepared in a round-bottom flask equipped with

a reflux condenser.[3]

The mixture is heated to reflux and maintained for several hours until the reaction is

complete (monitored by GC or TLC).

Upon cooling, the reaction mixture is filtered to remove potassium bromide salts.

The filtrate is distilled under reduced pressure (12 mmHg) to remove acetic acid and acetic

anhydride.[3]

The product, methylene-d₂ diacetate, is collected as a fraction at 61-63 °C. The deuterium

content can be verified by NMR analysis.[3]

Step 2: Hydrolysis to Dideuteriomethanone

The purified methylene-d₂ diacetate is subjected to rapid hydrolysis.

The hydrolysis yields a concentrated solution of dideuteriomethanone.[3]

This solution contains only volatile components. Evaporation to dryness yields pure,

polymeric dideuteriomethanone (paraformaldehyde-d₂).[3]

In Situ Generation of Dideuteriomethanone
For applications requiring the direct use of monomeric formaldehyde-d₂ in solution, an in situ

generation method can be employed.[11]
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To a reaction vessel containing the substrate in DMSO-d₆, add cesium carbonate (Cs₂CO₃)

and 4Å molecular sieves.

Add bromine (Br₂) to the mixture.

The reaction is stirred, typically at an elevated temperature (e.g., 60 °C), for a period

sufficient to generate dideuteriomethanone from the deuterated solvent.[11]

The generated CD₂O is then available to react directly with the substrate in the vessel.

Workflow Visualizations
The following diagrams illustrate the logical workflow for the synthesis and characterization of

dideuteriomethanone and its application in mechanistic studies.
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Kinetic Isotope Effect Experiment

Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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